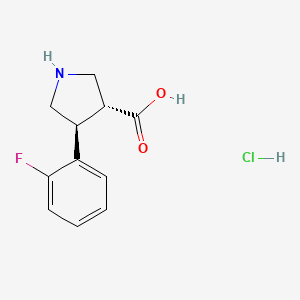
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
描述
(-)-Trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as 2-FPH, is a synthetic compound that has been used in scientific research for a variety of applications. It is a chiral compound with a unique structure that has been shown to have various biochemical and physiological effects.
科学研究应用
Influenza Neuraminidase Inhibition
One notable application of compounds related to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of influenza neuraminidase inhibitors. For example, the synthesis and structural analysis of such compounds, specifically focusing on their interaction with the active site of neuraminidase, have been explored. This is crucial for understanding how these compounds can potentially inhibit the influenza virus (Wang et al., 2001).
Structural and Conformational Studies
Research has also been conducted on the structural and conformational aspects of similar compounds. These studies are vital for understanding the physical and chemical properties of these compounds, which can impact their potential applications in pharmaceuticals and other areas (Burgos et al., 1992).
Synthesis and Chemical Transformation
Synthesis and chemical transformation of related compounds are crucial for exploring their potential applications. For instance, studies on the enantioselective nitrile anion cyclization to produce substituted pyrrolidines demonstrate the synthetic versatility of these compounds (Chung et al., 2005). These synthesis methods can be foundational for developing new pharmaceuticals and materials.
Solvatochromism and Solvation Energy Studies
Research into the solvatochromism and solvation energy relationship of compounds like diol- and proline-functionalized azo dyes, which include structures similar to (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, contributes to our understanding of how these compounds interact with solvents. This knowledge is essential for applications in dye chemistry and material science (Hofmann et al., 2008).
Enone-Promoted Decarboxylation Studies
The enone-promoted decarboxylation of trans-4-hydroxy-proline to access pyrrolidin-3-ol hydrochloride using biomass-derived isophorone has been explored. This type of research has implications for sustainable chemistry and green manufacturing processes (Pilkington et al., 2021).
Escherichia coli Proline Transport System
Understanding the specificity of transport systems in bacteria, such as the proline permease in Escherichia coli, is another area where related compounds are studied. This research is significant for understanding bacterial physiology and could have implications in developing antibacterial strategies (Rowland & Tristram, 1975).
属性
IUPAC Name |
(3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIRKZZFPGHKK-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



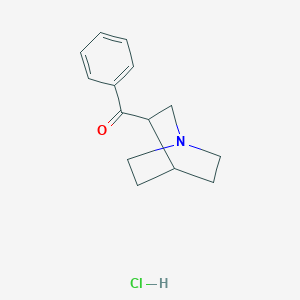
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
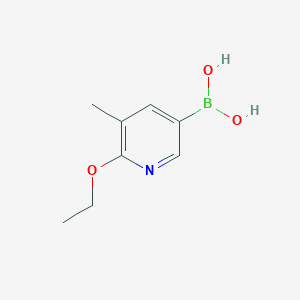
![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)


![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
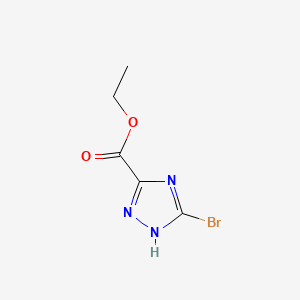
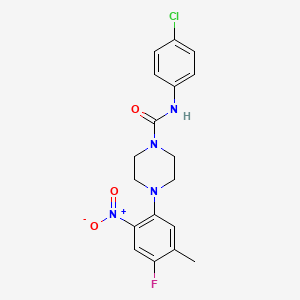
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
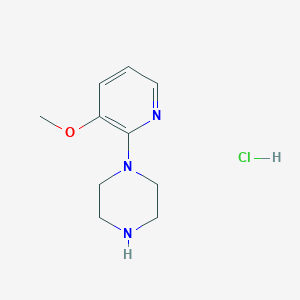

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)